molecular formula C16H15N3O2 B12478823 3-hydroxy-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12478823
M. Wt: 281.31 g/mol
InChI Key: XVNIFNKBDKTPRL-UHFFFAOYSA-N
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Description

4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a quinoline ring, and is further substituted with a phenyl group. The presence of these structural motifs endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate to yield the desired product . Another approach involves the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of alkylated or acylated pyrazoloquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring fused to a different heterocycle.

    Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings but with different substitution patterns.

The uniqueness of 4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific structure, which allows for unique interactions with molecular targets, leading to its distinct biological activities.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

4-phenyl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H15N3O2/c20-11-8-4-7-10-13(11)12(9-5-2-1-3-6-9)14-15(17-10)18-19-16(14)21/h1-3,5-6,12H,4,7-8H2,(H3,17,18,19,21)

InChI Key

XVNIFNKBDKTPRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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